Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride
Description
Molecular Architecture and Functional Group Orientation
The molecular formula of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride is C₉H₁₂ClNO₂S , with a molecular weight of 233.71 g/mol . The compound consists of three primary structural components:
- Tetrahydrothieno[2,3-c]pyridine core : A bicyclic system featuring a thiophene ring (five-membered sulfur-containing heterocycle) fused to a partially saturated pyridine ring (six-membered nitrogen-containing heterocycle). The "tetrahydro" designation indicates that four hydrogen atoms saturate the pyridine ring, reducing its aromaticity.
- Methyl ester group : A carboxymethyl substituent at position 2 of the thiophene ring, contributing to the compound’s polarity and reactivity.
- Hydrochloride salt : The pyridine nitrogen is protonated and paired with a chloride counterion, enhancing the compound’s solubility in polar solvents.
Key Functional Group Interactions
- The ester group at position 2 participates in hydrogen bonding and hydrophobic interactions, influencing the compound’s crystallinity.
- The secondary amine in the tetrahydropyridine ring forms intramolecular hydrogen bonds with adjacent atoms, stabilizing the bicyclic conformation.
- The chloride ion interacts electrostatically with the protonated nitrogen, affecting the compound’s melting point and hygroscopicity.
Table 1: Critical Bond Lengths and Angles in the Core Structure
Stereochemical Considerations in the Tetrahydrothienopyridine Core
The tetrahydrothienopyridine core adopts a flattened-boat conformation in the solid state, as revealed by X-ray crystallography of analogous compounds. This conformation minimizes steric strain between the sulfur atom in the thiophene ring and the hydrogen atoms on the saturated pyridine ring. Key stereochemical features include:
- Chair-like puckering : The six-membered pyridine ring exhibits slight puckering, with torsion angles (φ = -23.8°, θ = 128.0°) indicative of a hybrid chair-boat geometry.
- Planarity of the thiophene ring : The sulfur atom’s lone pairs maintain the thiophene’s near-planar structure, ensuring conjugation across the π-system.
- Absence of chiral centers : The compound lacks stereogenic centers due to symmetrical substitution patterns in the tetrahydro ring.
Conformational Flexibility
Molecular dynamics simulations of related tetrahydrothienopyridines suggest that the core can interconvert between boat and chair conformations in solution, though the energy barrier for this process remains unquantified. The methyl ester group at position 2 restricts rotation about the C2–C3 bond, further stabilizing the observed conformation.
Comparative Analysis with Thieno[2,3-c]Pyridine Analogues
This compound belongs to a broader class of thienopyridine derivatives, which vary in substituents and saturation levels. Key comparisons include:
Saturation State Differences
- Fully aromatic analogues : Thieno[2,3-c]pyridines lacking hydrogenation exhibit extended π-conjugation, resulting in redshifted UV-Vis absorption spectra compared to the tetrahydro derivative.
- Partially saturated derivatives : Compounds like methyl 7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (CAS 2167523-09-1) introduce keto groups, altering hydrogen-bonding capabilities.
Substituent Effects
- Ester position : Moving the methyl ester from position 2 to position 3 (e.g., methyl 3-carboxylate analogues) reduces steric hindrance but decreases electronic conjugation with the thiophene ring.
- Hydrochloride vs. free base : The protonated nitrogen in the hydrochloride salt enhances water solubility by ~30% compared to the free base form.
Table 2: Structural and Physical Properties of Select Analogues
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7;/h4,10H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURYKDJMWDKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956377-82-4 | |
| Record name | methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate undergoes a cyclization reaction with ethylamine in the presence of a reducing agent such as lithium aluminum hydride to yield the desired thienopyridine structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester group undergoes nucleophilic substitution reactions under basic or acidic conditions. This reactivity is exploited to generate derivatives for pharmacological screening:
Example:
In a study by Valant et al., the ester was converted to carboxamides via direct aminolysis, yielding derivatives with enhanced adenosine receptor affinity . Hydrolysis to the carboxylic acid facilitates conjugation with other pharmacophores .
Cyclization and Ring Formation
The tetrahydrothienopyridine core is synthesized via cyclization reactions. A patented method (CN102432626A) outlines a two-step process:
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Imine formation : Reaction of 2-thiophene ethylamine with formaldehyde at 50–55°C for 20–30 hours.
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Cyclization : Treatment with ethanolic HCl at 65–75°C, forming the bicyclic structure .
Key Conditions :
-
Ethanol/HCl acts as both solvent and acid catalyst.
Salt Formation and Acid-Base Reactions
The free base form is protonated by HCl in ethanol to yield the hydrochloride salt, enhancing solubility and stability . This step is critical for pharmaceutical formulations.
Procedure :
-
The free base is dissolved in ethanol and treated with concentrated HCl.
-
Precipitation occurs upon cooling to 0–5°C, yielding the crystalline hydrochloride salt .
Functionalization of the Thienopyridine Core
The sulfur atom in the thiophene ring participates in electrophilic substitutions. For example:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring, though this modification is less common in the hydrochloride form.
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Oxidation : H₂O₂ or mCPBA oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives, altering electronic properties.
Stability and Degradation
Under acidic conditions (pH < 3), the ester group hydrolyzes slowly to the carboxylic acid. Thermal degradation above 150°C results in decomposition of the thienopyridine ring .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial activity. In comparative studies, compounds derived from this scaffold demonstrated varying degrees of inhibition against both bacterial and fungal strains. For example, certain synthesized derivatives showed comparable or superior activity to established antibiotics like ceftriaxone and antifungals such as Pimafucin .
Anticancer Potential
The thieno[2,3-c]pyridine framework has been investigated for its anticancer properties. Studies have reported that certain derivatives possess cytotoxic effects against various cancer cell lines including those from colon and breast cancers. The mechanism of action appears to involve apoptosis induction in cancer cells, making these compounds potential candidates for further development as anticancer agents .
Neurological Disorders
Recent studies have suggested that compounds based on the thieno[2,3-c]pyridine structure may have implications in treating neurological disorders. Their ability to modulate neurotransmitter systems could be beneficial in conditions such as depression or anxiety disorders. Research is ongoing to elucidate these effects and establish therapeutic dosages.
Cardiovascular Health
There is emerging evidence that thieno[2,3-c]pyridine derivatives may exhibit protective effects against thrombus formation due to their ability to inhibit activated coagulation factor X. This suggests potential applications in preventing thromboembolic disorders .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of several synthesized thieno[2,3-c]pyridine derivatives against clinical isolates. The results indicated that specific modifications to the benzene ring significantly enhanced microbial inhibition rates compared to standard treatments.
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | P. aeruginosa | 18 |
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, a series of thieno[2,3-c]pyridine derivatives were tested against multiple cancer cell lines:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | HCT116 (Colon) | 12 |
| Compound F | HeLa (Cervical) | 10 |
Conclusion and Future Directions
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride presents a promising avenue for research due to its diverse biological activities and potential therapeutic applications. Future studies should focus on optimizing synthesis methods for higher yields and exploring the full spectrum of biological effects through in vivo models.
Continued exploration into its mechanisms of action will be crucial for developing effective treatments for microbial infections and cancer therapies based on this compound class.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate Derivatives
A key structural distinction lies in the position of the carboxylate group. For example:
- Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS 1049767-69-2, molar mass 248.73 g/mol) places the ester at position 3 instead of position 2.
- The 2-carboxylate derivative may exhibit distinct solubility or reactivity due to proximity to the pyridine nitrogen.
Table 1: Comparison of Carboxylate Positional Isomers
| Compound Name | CAS Number | Carboxylate Position | Molar Mass (g/mol) |
|---|---|---|---|
| Target Compound | 1992989-11-3 | 2 | 233.72 |
| Methyl 3-carboxylate analog | 1049767-69-2 | 3 | 248.73 |
Ester Group Variations: Methyl vs. Ethyl Esters
The nature of the ester group influences lipophilicity and metabolic stability:
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS similarity 0.86) incorporates an ethyl ester and a benzyl substituent.
- The benzyl group adds steric bulk, which could modulate binding affinity.
Ring Fusion and Heteroatom Substitution
Thieno[2,3-c] vs. Thieno[3,2-c] Pyridine Systems
- Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride (CAS 1992989-11-3) differs in ring fusion ([3,2-c] vs. [2,3-c]), altering the spatial arrangement of the heteroatoms.
- Implications : Ring fusion impacts electronic conjugation and molecular geometry, which are critical for interactions with biological targets like enzymes or receptors.
Thiophene vs. Thiazole Rings
Functional Group Modifications
Protective Groups and Stability
- Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3) includes a Boc (tert-butoxycarbonyl) protecting group.
- Implications : Protective groups like Boc enhance stability during synthesis but require removal for bioactivity, adding steps to drug development pipelines.
Substituent Effects
- The benzyl group in Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride introduces aromaticity and hydrophobicity, which may enhance binding to hydrophobic pockets in proteins.
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a thieno-pyridine core which is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that tetrahydrothieno-pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.
2. Antitumor Activity
Tetrahydrothieno-pyridine derivatives have been evaluated for their anticancer potential. Several studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| THTP-1 | Breast | 15.4 | Caspase activation |
| THTP-2 | Lung | 12.7 | Cell cycle arrest |
3. Neuroprotective Effects
This compound has shown promise in neuroprotection. It appears to enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and reducing oxidative stress.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been found to inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Receptor Modulation : The compound interacts with neurotransmitter receptors which may explain its neuroprotective effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces ROS production leading to cell death in cancerous cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study published in EurekaSelect evaluated various tetrahydrothieno-pyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as broad-spectrum antimicrobials .
Case Study 2: Antitumor Activity
In a preclinical trial assessing the anticancer properties of methyl tetrahydrothieno-pyridine compounds, researchers found that one variant significantly reduced tumor size in mouse models of breast cancer. The study highlighted the compound's ability to trigger apoptosis and inhibit tumor proliferation .
Q & A
Q. What in vitro assays are recommended to evaluate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
